molecular formula C21H21NO5 B3132961 (R)-tert-Butyl 2-(1,3-dioxoisoindolin-2-yloxy)-3-phenylpropanoate CAS No. 380886-37-3

(R)-tert-Butyl 2-(1,3-dioxoisoindolin-2-yloxy)-3-phenylpropanoate

Cat. No.: B3132961
CAS No.: 380886-37-3
M. Wt: 367.4 g/mol
InChI Key: SPIKPMRNIFSZOL-QGZVFWFLSA-N
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Description

®-tert-Butyl 2-(1,3-dioxoisoindolin-2-yloxy)-3-phenylpropanoate is a complex organic compound that belongs to the class of isoindolinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 2-(1,3-dioxoisoindolin-2-yloxy)-3-phenylpropanoate typically involves multiple steps. One common method starts with the esterification of anthranilic acid in an acidic medium to produce methyl anthranilate. This is followed by the fusion of alanine with phthalic anhydride at high temperatures to yield phthaloyl-protected alanine. The final step involves coupling this intermediate with methyl anthranilate to furnish the desired isoindole compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl 2-(1,3-dioxoisoindolin-2-yloxy)-3-phenylpropanoate can undergo several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups into alcohols or amines.

    Substitution: Various nucleophilic and electrophilic substitution reactions can be performed on this compound to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

®-tert-Butyl 2-(1,3-dioxoisoindolin-2-yloxy)-3-phenylpropanoate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-tert-Butyl 2-(1,3-dioxoisoindolin-2-yloxy)-3-phenylpropanoate is unique due to its specific structural features, such as the tert-butyl ester group and the phenylpropanoate moiety. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

tert-butyl (2R)-2-(1,3-dioxoisoindol-2-yl)oxy-3-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO5/c1-21(2,3)26-20(25)17(13-14-9-5-4-6-10-14)27-22-18(23)15-11-7-8-12-16(15)19(22)24/h4-12,17H,13H2,1-3H3/t17-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPIKPMRNIFSZOL-QGZVFWFLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CC1=CC=CC=C1)ON2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H](CC1=CC=CC=C1)ON2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701125535
Record name 1,1-Dimethylethyl (αR)-α-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]benzenepropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701125535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

380886-37-3
Record name 1,1-Dimethylethyl (αR)-α-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]benzenepropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=380886-37-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl (αR)-α-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]benzenepropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701125535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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